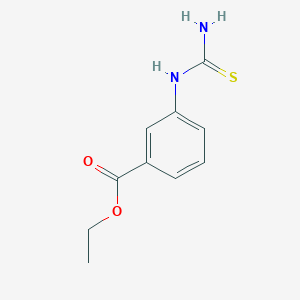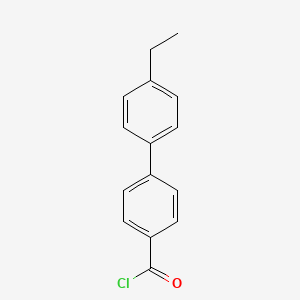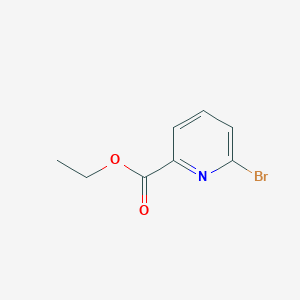
5-Chlorothiophene-2-sulfonohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Chlorothiophene-2-sulfonohydrazide is an organic compound with the molecular formula C4H5ClN2O2S2. It is a derivative of thiophene, a sulfur-containing heterocycle, and features both a chlorine atom and a sulfonohydrazide group attached to the thiophene ring.
準備方法
The synthesis of 5-Chlorothiophene-2-sulfonohydrazide typically involves the reaction of 5-chlorothiophene-2-sulfonyl chloride with hydrazine hydrate. The reaction is carried out under controlled conditions to ensure the formation of the desired sulfonohydrazide product. The general reaction scheme is as follows:
5-Chlorothiophene-2-sulfonyl chloride+Hydrazine hydrate→this compound+By-products
The reaction is usually conducted in an inert atmosphere, such as nitrogen, and at a temperature range of 0-5°C to prevent side reactions .
化学反応の分析
5-Chlorothiophene-2-sulfonohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonohydrazide group to other functional groups, such as amines.
Substitution: The chlorine atom on the thiophene ring can be substituted with other nucleophiles, leading to a variety of derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like sodium methoxide .
科学的研究の応用
5-Chlorothiophene-2-sulfonohydrazide has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Pharmaceuticals: The compound is used in the development of potential therapeutic agents, particularly in the design of enzyme inhibitors.
Material Science: It is explored for its potential use in the development of novel materials with specific electronic properties.
作用機序
The mechanism of action of 5-Chlorothiophene-2-sulfonohydrazide involves its interaction with specific molecular targets, such as enzymes. The sulfonohydrazide group can form strong interactions with the active sites of enzymes, inhibiting their activity. This property makes it a valuable scaffold in the design of enzyme inhibitors for therapeutic purposes .
類似化合物との比較
5-Chlorothiophene-2-sulfonohydrazide can be compared with other thiophene derivatives, such as:
5-Bromothiophene-2-sulfonohydrazide: Similar structure but with a bromine atom instead of chlorine.
5-Methylthiophene-2-sulfonohydrazide: Features a methyl group instead of a halogen.
5-Nitrothiophene-2-sulfonohydrazide: Contains a nitro group, which significantly alters its reactivity and applications.
The uniqueness of this compound lies in its specific combination of a chlorine atom and a sulfonohydrazide group, which imparts distinct chemical properties and reactivity .
特性
IUPAC Name |
5-chlorothiophene-2-sulfonohydrazide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5ClN2O2S2/c5-3-1-2-4(10-3)11(8,9)7-6/h1-2,7H,6H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVSLQYNHYOIDRL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=C1)Cl)S(=O)(=O)NN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5ClN2O2S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60361301 |
Source


|
| Record name | 5-chlorothiophene-2-sulfonohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60361301 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
78380-28-6 |
Source


|
| Record name | 5-chlorothiophene-2-sulfonohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60361301 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2,8-Dimethylimidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B1302056.png)
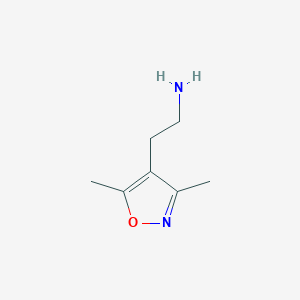
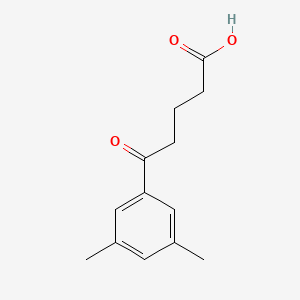
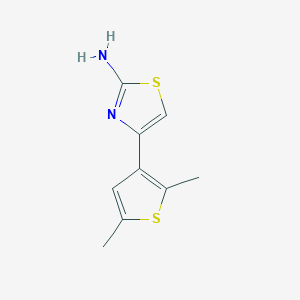
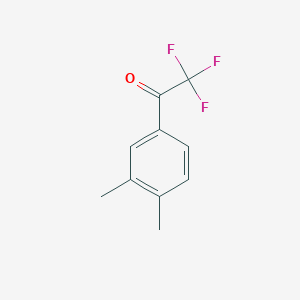
![2-[(2-Methoxyphenyl)methyl]-1,3-dioxolane](/img/structure/B1302067.png)
![2-[(4-Methoxyphenyl)methyl]-1,3-dioxolane](/img/structure/B1302068.png)
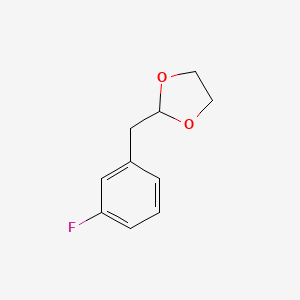
![2-[(4-Methylphenyl)methyl]-1,3-dioxolane](/img/structure/B1302071.png)
